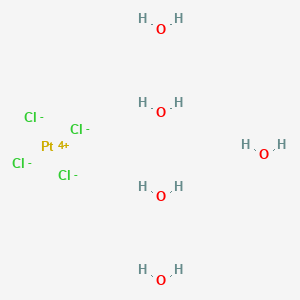
Platinum(IV)chloridepentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(IV) chloride pentahydrate is an inorganic compound with the chemical formula PtCl₄·5H₂O. It is a brown-red solid that features platinum in the +4 oxidation state. This compound is known for its high solubility in water and alcohol, making it a versatile reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Platinum(IV) chloride pentahydrate can be synthesized by dissolving platinum metal in aqua regia (a mixture of nitric acid and hydrochloric acid), followed by the addition of hydrochloric acid to form chloroplatinic acid. The chloroplatinic acid is then treated with concentrated sulfuric acid to yield platinum(IV) chloride, which crystallizes as the pentahydrate upon cooling .
Industrial Production Methods: Industrial production of platinum(IV) chloride pentahydrate typically involves the reaction of platinum metal with chlorine gas at high temperatures. The resulting platinum(IV) chloride is then hydrated to form the pentahydrate. This method ensures high purity and yield, making it suitable for large-scale production .
Types of Reactions:
Oxidation: Platinum(IV) chloride pentahydrate can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can be reduced to platinum(II) chloride or elemental platinum using reducing agents such as hydrogen gas or hydrazine.
Common Reagents and Conditions:
Oxidation: Reactions typically involve strong oxidizing agents like chlorine gas.
Reduction: Common reducing agents include hydrogen gas and hydrazine, often under elevated temperatures.
Substitution: Ligand substitution reactions are usually carried out in aqueous or alcoholic solutions at room temperature.
Major Products Formed:
Oxidation: Higher oxidation state platinum compounds.
Reduction: Platinum(II) chloride, elemental platinum.
Substitution: Various platinum coordination complexes.
Scientific Research Applications
Platinum(IV) chloride pentahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of platinum-based catalysts and coordination complexes.
Biology: Employed in the preparation of platinum-based drugs for cancer treatment, such as cisplatin and carboplatin.
Medicine: Investigated for its potential use in photothermal therapy and as a component in diagnostic imaging agents.
Industry: Utilized in the production of platinum nanoparticles, which are used in catalytic converters and fuel cells
Mechanism of Action
The mechanism of action of platinum(IV) chloride pentahydrate in biological systems involves its reduction to platinum(II) species, which can then interact with cellular components. In the case of anticancer activity, the platinum(II) species bind to DNA, forming cross-links that inhibit DNA replication and transcription, ultimately leading to cell death . The compound’s ability to form coordination complexes also allows it to interact with various molecular targets and pathways, enhancing its therapeutic potential .
Comparison with Similar Compounds
- Platinum(IV) bromide
- Platinum(IV) fluoride
- Platinum(IV) sulfide
- Platinum(II) chloride
- Platinum(VI) fluoride
Comparison: Platinum(IV) chloride pentahydrate is unique due to its high solubility in water and alcohol, making it more versatile in aqueous and alcoholic solutions compared to its analogs. Additionally, its ability to form stable coordination complexes with a variety of ligands sets it apart from other platinum compounds .
Properties
Molecular Formula |
Cl4H10O5Pt |
|---|---|
Molecular Weight |
427.0 g/mol |
IUPAC Name |
platinum(4+);tetrachloride;pentahydrate |
InChI |
InChI=1S/4ClH.5H2O.Pt/h4*1H;5*1H2;/q;;;;;;;;;+4/p-4 |
InChI Key |
QFMSSJYQGAROCI-UHFFFAOYSA-J |
Canonical SMILES |
O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















